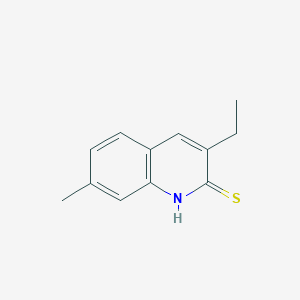![molecular formula C13H11NS B15209884 5-Benzyl-5H-thieno[2,3-c]pyrrole CAS No. 119198-74-2](/img/structure/B15209884.png)
5-Benzyl-5H-thieno[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-5H-thieno[2,3-c]pyrrole is a thiophene derivative with a benzyl group attached to the 5-position of the thieno[2,3-c]pyrrole ring system. This compound has garnered interest due to its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzylthiophene with a suitable electrophile to form the thieno[2,3-c]pyrrole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyl-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the ring system.
Aplicaciones Científicas De Investigación
5-Benzyl-5H-thieno[2,3-c]pyrrole has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Benzyl-5H-thieno[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparación Con Compuestos Similares
5-Benzyl-5H-thieno[2,3-c]pyrrole can be compared to other thiophene derivatives, such as thieno[2,3-b]pyrrole and thieno[2,3-d]pyrrole. While these compounds share structural similarities, this compound is unique due to the presence of the benzyl group, which can influence its chemical and biological properties.
List of Similar Compounds
Thieno[2,3-b]pyrrole
Thieno[2,3-d]pyrrole
Thieno[2,3-e]pyrrole
Thieno[2,3-f]pyrrole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
119198-74-2 |
|---|---|
Fórmula molecular |
C13H11NS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
5-benzylthieno[2,3-c]pyrrole |
InChI |
InChI=1S/C13H11NS/c1-2-4-11(5-3-1)8-14-9-12-6-7-15-13(12)10-14/h1-7,9-10H,8H2 |
Clave InChI |
IRFINWQEEMIRIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C3C=CSC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
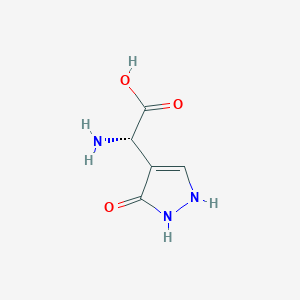
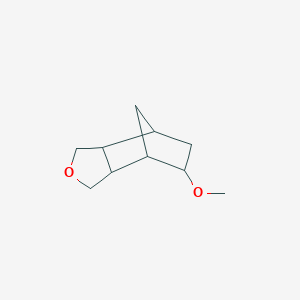
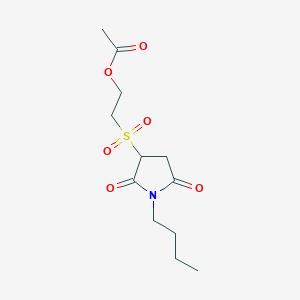
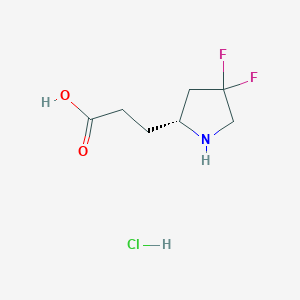
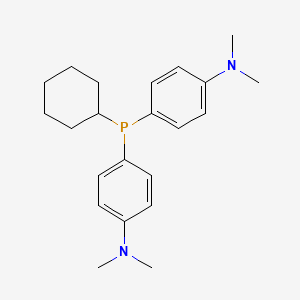
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
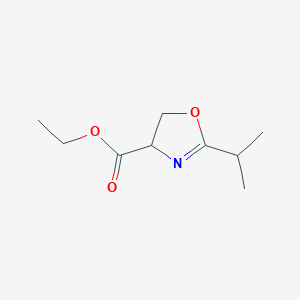
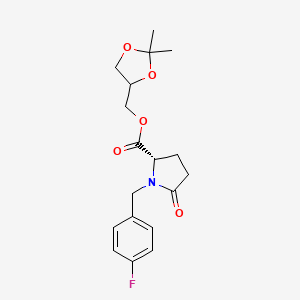

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
